Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate
Description
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-8(10)7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
PNXGVJAVPWMYRQ-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydroamination of Methyl Acrylate with 3-Aminopyridine
A well-documented method involves the catalytic hydroamination of methyl acrylate with 3-aminopyridine under acidic catalysis. Although the exact compound methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate is less frequently reported, closely related analogs such as ethyl 3-(pyridin-2-ylamino)propanoate have been synthesized with high yield and purity, offering a model for the 3-pyridyl analog.
- Reactants: 3-aminopyridine and methyl acrylate
- Catalyst: Trifluoromethanesulfonic acid (5–10 mol%)
- Solvent: Anhydrous ethanol or methanol
- Conditions: Nitrogen atmosphere, reflux at 120–160 °C for 16–20 hours
- Workup: Washing with organic solvents (e.g., petroleum ether, ethyl acetate), concentration under reduced pressure at 35–40 °C, recrystallization to obtain pure product
- Yield: Up to 85% for analogous ethyl esters
- Purity: >99% by HPLC
- Reaction time: 16–20 hours
- Advantages: Simple operation, inexpensive raw materials, environmentally friendly, scalable for industrial production
This approach can be adapted for methyl esters by substituting methyl acrylate for ethyl acrylate.
Stepwise Synthesis via β-Amino Ester Intermediates
Another approach involves preparing the β-amino ester intermediate through nucleophilic substitution or addition reactions:
- Starting with methyl 3-chloro-3-oxopropanoate or methyl 3-bromo-3-oxopropanoate
- Nucleophilic substitution with 3-aminopyridine to form methyl 3-amino-3-(pyridin-3-yl)propanoate
- Purification by extraction, washing, and recrystallization
This method requires careful control of reaction conditions to avoid side reactions and racemization.
Amidation and Coupling Reactions
In some syntheses, the amino ester is prepared as an intermediate for further coupling reactions:
- Activation of the carboxyl group using coupling agents such as N,N-diisopropylethylamine and 1-hydroxybenzotriazole
- Reaction with amines or malonate derivatives to form amidodiesters or related compounds
- This method allows for the preparation of derivatives and analogs of this compound with high regioselectivity and stereoselectivity.
Reaction Conditions and Optimization
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Catalyst | Trifluoromethanesulfonic acid (5–10 mol%) | Strong acid catalyst for hydroamination |
| Solvent | Anhydrous ethanol or methanol | Ensures solubility and reaction efficiency |
| Temperature | 120–160 °C | Elevated temperature for reaction kinetics |
| Reaction Time | 16–20 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen | Prevents oxidation and side reactions |
| Workup Solvents | Petroleum ether, ethyl acetate, dichloromethane | For washing and recrystallization |
| Purification Method | Recrystallization, filtration | Yields high purity product |
| Yield | Up to 85% (for ethyl analogs) | High yield achievable with optimized conditions |
| Purity | >99% (HPLC) | Indicates high-quality synthesis |
Research Outcomes and Analytical Data
- The synthesized this compound exhibits high stereochemical purity when prepared under controlled conditions.
- Analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry confirm the structure and purity.
- Melting points and crystallographic data support the formation of the desired enantiomer and high crystallinity.
- The use of trifluoromethanesulfonic acid as a catalyst significantly improves reaction rates and yields compared to uncatalyzed or base-catalyzed methods.
Summary of Key Literature and Patents
Chemical Reactions Analysis
Types of Reactions
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products have diverse applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3r)-3-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate with structurally related compounds, focusing on stereochemistry, substituent effects, and biological relevance.
Stereoisomers and Salt Forms
Key Insight : The R-configuration in the target compound may offer distinct binding interactions compared to the S-enantiomer, critical for enantioselective biological activity. Salt forms (e.g., HCl) enhance solubility but may alter pharmacokinetics .
Pyridine Ring Modifications
Aromatic Ring Replacements
Key Insight : Replacement of pyridine with phenyl or trifluoromethylphenyl groups significantly alters solubility and target interactions. Pyridine-containing analogs are preferred in contexts requiring polar interactions .
Carboxylic Acid Derivatives
Key Insight : Esterification (methyl vs. ethyl) balances lipophilicity and metabolic stability, making esters more suitable as prodrugs compared to carboxylic acids .
Biological Activity
Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate, also known as a pyridine derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article summarizes its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₉H₁₂N₂O₂
- Molar Mass : Approximately 180.20 g/mol
- Structure : Characterized by a pyridine ring, an amino group, and a propanoate moiety.
The compound is often encountered as a dihydrochloride salt, enhancing its solubility and making it suitable for pharmaceutical applications .
This compound functions primarily as a ligand that interacts with various enzymes and receptors. The pyridine ring and amino group are crucial for these interactions, influencing binding affinity and specificity. This compound is involved in:
- Enzyme Modulation : It has been utilized in studies examining enzyme mechanisms and protein-ligand interactions, indicating its potential role in biochemical pathways.
- Pharmacological Activity : The compound's structural similarity to neurotransmitters allows it to act on receptors involved in neurotransmission, potentially impacting conditions such as neurodegenerative diseases .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown enhanced cytotoxicity against specific tumor cell lines compared to standard treatments . The effectiveness of this compound can be attributed to its ability to modulate cellular pathways involved in cell growth and survival.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer’s disease. Its interaction with acetylcholinesterase (AChE) suggests potential benefits in enhancing cholinergic signaling, which is critical for cognitive function . Studies have shown that derivatives of this compound can inhibit both AChE and butyrylcholinesterase (BuChE), providing a dual mechanism that may improve therapeutic outcomes in neurodegenerative conditions .
Case Studies
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively binds to specific enzymes, altering their activity and suggesting potential therapeutic applications in metabolic disorders.
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| Methyl (3R)-3-amino-3-(pyridin-2-yl)propanoate | Structure | Anticancer, Neuroprotective | Induces apoptosis; AChE inhibition |
| Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate | Structure | Anticancer | Enhanced cytotoxicity against FaDu cells |
Applications
This compound is being explored for various applications:
- Pharmaceutical Development : As a precursor for synthesizing new therapeutic agents targeting cancer and neurodegenerative diseases.
- Research Tool : Used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
- Agrochemical Development : Its properties may also lend themselves to applications in developing agrochemicals due to its structural versatility.
Q & A
Basic: What are the common synthetic routes for Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate?
Answer:
The synthesis typically involves:
Michael Addition : Pyridine-3-carboxaldehyde reacts with methyl acrylate in the presence of a base (e.g., triethylamine) to form a β-keto ester intermediate .
Hydrogenation : The intermediate undergoes catalytic hydrogenation (e.g., using Pd/C or H₂) to reduce the ketone to an amino group while preserving stereochemistry .
Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%) .
Scalability Note : Industrial-scale production may employ continuous flow reactors for optimized yield and efficiency .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify structural integrity (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.20 [M+H]⁺ confirms molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., >98% via reverse-phase C18 column) .
Advanced: How can stereochemical control be achieved during synthesis?
Answer:
- Chiral Catalysts : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) ensures retention of the (3R) configuration .
- Chiral Resolution : Racemic mixtures can be separated via chiral HPLC using cellulose-based columns .
- Stereochemical Monitoring : Polarimetry or circular dichroism (CD) validates enantiomeric excess (>99% ee) .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- Reaction Optimization : Temperature and pressure control in continuous flow reactors minimize side reactions (e.g., ester hydrolysis) .
- Purification at Scale : Simulated moving bed (SMB) chromatography enhances throughput during large-scale purification .
- Yield Loss Mitigation : In-process analytics (e.g., inline FTIR) monitor reaction progression to maintain >85% yield .
Basic: What chemical reactions are feasible with this compound?
Answer:
Common reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | 3-Amino-3-(pyridin-3-yl)propanoic acid |
| Amide Formation | EDCl/HOBt, amines | Pyridine-containing peptidomimetics |
| Substitution | Halogens (e.g., Br₂) | Halogenated derivatives for SAR studies |
Advanced: How does the pyridine ring influence pharmacological activity?
Answer:
- π-π Interactions : The pyridine ring enhances binding to aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Hydrogen Bonding : The nitrogen atom acts as a hydrogen bond acceptor, improving target selectivity (e.g., receptor antagonism) .
- Metabolic Stability : Pyridine’s electron-withdrawing effects reduce oxidative degradation in vivo .
Basic: What are the key physical and chemical properties?
Answer:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Solubility | Soluble in ethanol, DMSO; sparingly in water | |
| Stability | Stable at RT; hydrolyzes under strong acids/bases |
Advanced: What in vitro models are used to assess biological activity?
Answer:
- Enzyme Inhibition Assays : IC₅₀ determination against targets like proteases or kinases using fluorescence-based assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate antiproliferative effects .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Michael addition kinetics .
- Catalyst Loading : Reduced Pd/C (5 wt%) in hydrogenation balances cost and efficiency .
- pH Control : Buffered conditions (pH 7–8) during amidation prevent racemization .
Advanced: How is instability under acidic/basic conditions mitigated?
Answer:
- Protective Groups : Boc-protection of the amino group prevents protonation-induced degradation .
- Lyophilization : Freeze-drying stabilizes the compound for long-term storage .
- Formulation : Encapsulation in liposomes enhances stability in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
